4-[(Z)-(3-{[(4-methylphenyl)sulfonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Overview
Description
4-[(Z)-(3-{[(4-methylphenyl)sulfonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a thiazolidinone ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(3-{[(4-methylphenyl)sulfonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid typically involves multiple steps. One common method includes the condensation of 4-methylbenzenesulfonamide with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The intermediate product is then subjected to further reactions to introduce the benzoic acid moiety, often through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(3-{[(4-methylphenyl)sulfonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid, thiazolidinone, and sulfonamide, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Z)-(3-{[(4-methylphenyl)sulfonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Z)-(3-{[(4-methylphenyl)sulfonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonamide: Shares the sulfonamide group but lacks the thiazolidinone and benzoic acid moieties.
Thiazolidinone derivatives: Similar in structure but may have different substituents on the thiazolidinone ring.
Benzoic acid derivatives: Contain the benzoic acid moiety but differ in other functional groups attached to the aromatic ring.
Uniqueness
4-[(Z)-(3-{[(4-methylphenyl)sulfonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(Z)-[3-[(4-methylphenyl)sulfonylamino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S3/c1-11-2-8-14(9-3-11)28(24,25)19-20-16(21)15(27-18(20)26)10-12-4-6-13(7-5-12)17(22)23/h2-10,19H,1H3,(H,22,23)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDAJMXNFRPPNK-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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